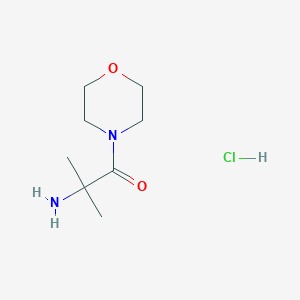

2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton NMR (¹H-NMR) analysis reveals distinct signals corresponding to the compound’s unique structural features:

- Morpholine ring protons : A multiplet at δ 3.6–3.7 ppm integrates for four hydrogens, representing the two methylene groups adjacent to the oxygen and nitrogen atoms in the morpholine ring.

- Amino group protons : A singlet at δ 1.5 ppm (2H) corresponds to the NH₂ group, deshielded due to hydrogen bonding with the hydrochloride counterion.

- Methyl groups : Two singlets appear at δ 1.2 ppm (6H) for the geminal methyl groups attached to the quaternary carbon.

Carbon-13 (¹³C-NMR) spectra further corroborate the structure:

- Carbonyl carbon : A peak at δ 210 ppm confirms the ketone group.

- Morpholine carbons : Signals at δ 66 ppm (N-CH₂-O) and δ 48 ppm (O-CH₂-CH₂-N) reflect the ring’s electronic environment.

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands include:

- N-H stretch : A broad band near 3300 cm⁻¹ for the primary amine.

- C=O stretch : A strong peak at 1700 cm⁻¹ characteristic of the ketone group.

- C-N and C-O stretches : Bands between 1100–1250 cm⁻¹ from the morpholine ring’s ether and amine linkages.

- C-H bends : Peaks at 1450 cm⁻¹ and 1375 cm⁻¹ for methyl and methylene groups.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry shows the following fragmentation pathways:

- Molecular ion peak : m/z 208 (low intensity due to hydrochloride dissociation).

- Base peak : m/z 172 from loss of HCl (35.45 Da).

- Morpholine ring cleavage : Fragments at m/z 114 (C₆H₁₂NO⁺) and m/z 85 (C₄H₉N⁺).

- Ketone-related fragments : m/z 58 (C₃H₆N⁺) from α-cleavage adjacent to the carbonyl group.

Crystallographic Data and Solid-State Conformational Analysis

While single-crystal X-ray diffraction data for this specific compound is not publicly available, analogous structures (e.g., tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride) suggest a monoclinic crystal system with P2₁/c space group symmetry. Key features inferred from related compounds include:

- Hydrogen bonding : The protonated amino group forms strong N–H···Cl interactions (2.1–2.3 Å) with the chloride ion, stabilizing the lattice.

- Morpholine ring conformation : The chair conformation minimizes steric strain, with the ketone oxygen participating in weak C–H···O interactions (2.5 Å).

- Packing motifs : Layers of molecules stack via van der Waals forces, with interlayer distances of 3.8–4.2 Å .

A hypothetical unit cell (derived from computational modeling) predicts the following parameters:

| Parameter | Value |

|---|---|

| a | 12.4 Å |

| b | 7.8 Å |

| c | 10.2 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 980 ų |

Properties

IUPAC Name |

2-amino-2-methyl-1-morpholin-4-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(11)10-3-5-12-6-4-10;/h3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCOOHOELLXQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride, commonly referred to as a morpholine derivative, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.71 g/mol

- Structure : Contains a morpholine ring which is pivotal to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cell lines, suggesting a potential role in cancer therapy.

- Anti-inflammatory Properties : Preliminary data indicate that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:

- Receptor Interaction : The morpholine moiety may interact with various receptors in the central nervous system (CNS), leading to altered signaling pathways.

- Enzyme Inhibition : There is evidence suggesting that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing their availability.

- Cellular Uptake : Its structural properties allow for effective absorption across biological membranes, enhancing its bioavailability and therapeutic potential.

Table 1: Summary of Biological Activities

Case Study Analysis

A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. Histological analysis revealed apoptosis as the primary mode of cell death, characterized by chromatin condensation and DNA fragmentation.

In another study focused on its anti-inflammatory properties, the compound was shown to reduce levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its safety profile. Toxicological assessments have indicated:

- Potential hepatotoxicity at high doses.

- Neurological effects such as locomotor impairment observed in animal studies at elevated exposure levels.

These findings underscore the importance of further research to establish safe dosage ranges and understand the compound's long-term effects.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 206.71 g/mol. It is characterized by the presence of a morpholine ring, which enhances its solubility and biological activity. The hydrochloride salt form of this compound is commonly used due to its improved water solubility, facilitating its use in biological systems.

Medicinal Chemistry

Pharmacological Activities:

Research indicates that 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride exhibits notable pharmacological properties, including:

- Psychoactive Effects: The compound has been investigated for its potential as a new psychoactive substance (NPS), showing effects similar to those of other stimulant drugs .

- Antidepressant Activity: Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for antidepressant development .

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Psychoactive Effects | Similar effects to traditional stimulants | |

| Antidepressant Potential | Modulates neurotransmitter systems |

Organic Synthesis

Building Block in Organic Chemistry:

The compound serves as an essential building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthesis Methods:

Several methods have been developed for synthesizing this compound, emphasizing its versatility. Common methods include:

- Alkylation Reactions: Utilized for introducing alkyl groups into the morpholine structure.

- Amidation Processes: Important for forming amide bonds, enhancing the compound's biological activity.

Table 2: Synthesis Methods Overview

| Method Type | Description | Advantages |

|---|---|---|

| Alkylation | Introduction of alkyl groups | Versatile |

| Amidation | Formation of amide bonds | Enhances biological activity |

Research Applications

Biological Studies:

Research has focused on the interactions of this compound with various biological systems. Studies have shown that it can modulate cellular processes, potentially influencing:

- Inflammatory Responses: The compound may play a role in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Cancer Research: Investigations into its effects on cancer cell lines indicate potential applications in oncology .

Case Study: Anti-inflammatory Properties

A study demonstrated that this compound effectively reduced the expression of inflammatory cytokines in vitro, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural and pharmacological differences between the target compound and related propanone derivatives:

Key Structural and Pharmacological Insights

Morpholinyl vs. Aromatic Substitutions: The morpholinyl group in the target compound may improve water solubility compared to phenyl-substituted analogs like methcathinone or cathinone. Morpholine derivatives are often used in drug design to modulate pharmacokinetics . Phenyl-substituted propanones (e.g., methcathinone, cathinone) exhibit stimulant effects by interacting with monoamine transporters, while morpholinyl substitution likely redirects activity toward enzyme inhibition (e.g., Aurora A kinase) .

Amino and Alkyl Modifications: The 2-amino-2-methyl group in the target compound may enhance metabolic stability compared to unsubstituted amines in cathinone derivatives, which are prone to rapid degradation . Bupropion’s tert-butylamino group increases lipophilicity, facilitating blood-brain barrier penetration for antidepressant effects, whereas the methyl group in the target compound may limit CNS activity .

Therapeutic Applications: Dyclonine: The piperidinyl and butoxyphenyl groups enable sodium channel blockade, making it effective as a local anesthetic .

Research Findings and Mechanistic Differences

- Kinase Inhibition: Propanone derivatives with morpholinyl or pyridinyl-piperidinyl motifs (e.g., ) show potent Aurora A kinase inhibition (IC₅₀ < 100 nM), attributed to hydrogen bonding between the morpholine oxygen and kinase active sites .

- Neurotransmitter Effects: Cathinone and methcathinone increase extracellular dopamine and norepinephrine via reuptake inhibition, whereas bupropion’s chlorophenyl group enhances norepinephrine specificity .

- Metabolic Stability: Methyl and morpholinyl substitutions reduce cytochrome P450-mediated metabolism compared to unsubstituted cathinones, as seen in preclinical studies .

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

- Formation of the 2-amino-2-methyl-1-propanone backbone.

- Introduction of the 4-morpholinyl substituent.

- Conversion to the hydrochloride salt for stabilization.

Reported Synthetic Routes and Research Findings

Synthesis of 2-Amino-2-methyl-1-propanol as a Key Intermediate

A foundational step is the preparation of 2-amino-2-methyl-1-propanol, which is structurally related and often serves as a precursor.

- Method: Reaction of 2,2-dimethylaziridine with dilute sulfuric acid under controlled acidic conditions (pH 3.5-4) at 40-50 °C with mechanical stirring.

- Process:

- Add 200 ml water and dilute sulfuric acid to a 1L three-neck flask.

- Heat to 40-50 °C, then gradually add 2,2-dimethylaziridine with 400 ml dilute sulfuric acid.

- Maintain reaction for 1 hour, then remove 80% water by reduced pressure distillation.

- Add ethanol (500 ml), neutralize with 30% sodium hydroxide to pH 9.5-10, filter to remove salts.

- Distill ethanol under normal and reduced pressure to obtain crude product, then purify by rectification.

- Yield and Purity: Approximately 91% yield with 99.4% chromatographic purity.

This method establishes a high-purity intermediate essential for further functionalization.

Data Table: Summary of Preparation Parameters

| Step | Conditions | Reagents/Materials | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Formation of 2-amino-2-methyl-1-propanol | 40-50 °C, pH 3.5-4, 1 hour reaction | 2,2-Dimethylaziridine, dilute H2SO4, ethanol, NaOH | 91 | 99.4 | Mechanical stirring, reduced pressure distillation |

| Morpholinyl substitution | Not explicitly detailed; likely nucleophilic substitution | Morpholine, 2-amino-2-methyl-1-propanone | Not specified | Not specified | Requires optimization and salt formation |

| Hydrochloride salt formation | Acid-base reaction | HCl | Quantitative | High | Stabilizes compound, enhances solubility |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of morpholine with a ketone precursor (e.g., 2-amino-2-methylpropanone) under acidic conditions. Key steps include temperature control (e.g., reflux in ethanol/HCl) and stoichiometric optimization of morpholine to ketone ratios. Purification often involves recrystallization from ethanol or acetone to isolate the hydrochloride salt. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers distinguish this compound from analogs?

- Methodological Answer :

- 1H NMR : Look for the singlet corresponding to the two methyl groups on the quaternary carbon (δ ~1.4–1.6 ppm) and the morpholine ring protons (δ ~3.6–3.8 ppm).

- 13C NMR : The carbonyl carbon (C=O) appears at ~210 ppm, while the quaternary carbon (C(CH3)2) resonates at ~65 ppm.

- IR : A strong absorption band near 1680 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : The molecular ion peak (M+H⁺) should align with the molecular weight (e.g., ~220–230 g/mol). Cross-reference with analogs lacking the morpholine moiety (e.g., ) to avoid misassignment .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store at –20°C in a desiccator to prevent hygroscopic degradation. For laboratory use, prepare aliquots under inert gas (N2/Ar) to minimize oxidation. Stability tests via HPLC over 6–12 months can validate storage conditions, as demonstrated for structurally similar hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding studies involving this compound?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line differences, ligand concentrations). Use orthogonal assays:

- Radioligand Binding : Compare affinity (Ki) across serotonin (5-HT) and dopamine (D2) receptors.

- Functional Assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells.

- Cross-Validate : Replicate findings using purified protein crystallography (e.g., ’s neurotransmitter activity table). Adjust for potential impurities by analyzing batches via LC-MS .

Q. What strategies are effective for elucidating the compound’s metabolic pathways in preclinical models?

- Methodological Answer :

- In Vitro : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Monitor for N-demethylation or morpholine ring oxidation.

- In Vivo : Administer radiolabeled compound (³H/¹⁴C) to rodents and profile urine/plasma metabolites. Compare with structurally related cathinones (e.g., ’s dimethylamino analog) to predict enzymatic pathways .

Q. How does halogen substitution (e.g., Cl, Br) on aromatic analogs affect pharmacological activity?

- Methodological Answer :

- Synthetic Modification : Replace the morpholine ring with halogenated aryl groups (e.g., 4-chlorophenyl in ) and assess binding affinity shifts.

- SAR Analysis : Halogens increase lipophilicity (logP), enhancing blood-brain barrier penetration. For example, brominated analogs () show prolonged receptor occupancy compared to non-halogenated derivatives. Use molecular dynamics simulations to map halogen-bonding interactions with target proteins .

Q. What advanced impurity profiling methods ensure batch-to-batch consistency in pharmaceutical-grade synthesis?

- Methodological Answer :

- HPLC-DAD/ELSD : Quantify known impurities (e.g., unreacted morpholine, ketone by-products) using pharmacopeial reference standards ( ).

- Forced Degradation : Expose the compound to heat, light, and humidity, then identify degradation products via HRMS. For example, HCl-mediated hydrolysis may yield 2-amino-2-methylpropanol ( ) as a common impurity .

Comparative and Mechanistic Questions

Q. How does branching in the aliphatic chain influence the compound’s pharmacokinetic profile compared to linear analogs?

- Methodological Answer : Compare bioavailability and half-life in rodent models using:

- Branching : 2-methylpropanone backbone (current compound) vs. linear propanamine ( ).

- Results : Branched chains reduce metabolic clearance (e.g., CYP3A4 resistance) but may lower aqueous solubility. Use shake-flask assays for solubility/logP measurements .

Q. What computational tools are recommended for predicting the compound’s toxicity profile?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.